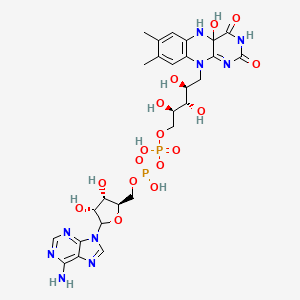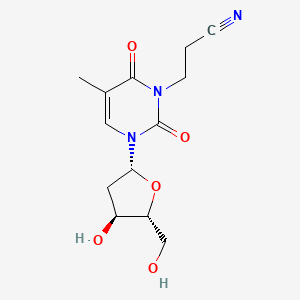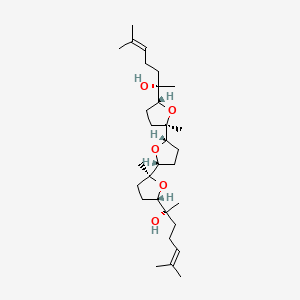
Teurilene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Teurilene is a natural product found in Laurencia dendroidea, Eurycoma longifolia, and Laurencia obtusa with data available.
Applications De Recherche Scientifique
Physical and Electronic Properties
Tellurium (Te), with its trigonal crystal lattice, exhibits multifunctional properties such as being semiconducting, photoconductive, thermoelectric, and piezoelectric. These properties make it suitable for use in electronics, sensors, optoelectronics, and energy devices. Due to its structural anisotropy, tellurium often forms one-dimensional nanostructures, but recent advancements have also focused on two-dimensional tellurene, which has promising potential for device applications (Wu et al., 2018).
Enhanced Photodetection
Tellurium-based materials, particularly tellurium@Selenium roll-to-roll nanotubes, have shown enhanced capabilities in photodetection. These materials not only improve photodetection performance but also enhance stability in various environments, making them promising for high-performance optoelectronic devices (Huang et al., 2019).
Synthesis of Oxasqualenoid Natural Products
Teurilene, a compound containing 2,5-disubstituted tetrahydrofurans, is an important synthetic analogue in medicinal research due to its significant bioactivities. It shows notable cytotoxicity against specific cells and is a key focus in the synthetic approaches to oxasqualenoid natural products (Sheikh, 2014).
Emerging Nanostructures and Their Applications
Teurilene nanostructures have been a subject of extensive research due to their semiconductor properties and potential applications in device fabrication. They have been employed in various fields like batteries, photodetectors, ion detection and removal, energy harvesting, and gas sensing (He et al., 2017).
Tellurium in Biology
Tellurium's role in biological systems is increasingly recognized, with applications ranging from antimicrobial treatments to nanotechnological advances in biosensors, imaging, and targeted drug delivery systems. Teurilene nanoparticles also demonstrate lipid-lowering, antioxidant, and free radical scavenging properties (Zare et al., 2017).
Environmental Impact and Biogeochemistry
The environmental impact and biogeochemistry of tellurium are crucial for understanding its use in industries such as electronics, mining, and the glass industry. Research in this area focuses on the environmental risks associated with its use and the processes that govern its distribution and mobility in surface environments (Missen et al., 2020).
Optical Properties of Teurilene Films
Teurilene films, specifically those made of nanostructured cadmium telluride, have shown promising optical properties useful in various applications including photonics (Nandhakumar et al., 2004).
Cancer Therapy Applications
Teurilene nanoparticles have been explored for their potential in cancer therapy, with studies demonstrating their effectiveness in chemo-photothermal combination therapy against cancer (Huang et al., 2017).
Thermoelectric Applications
Teurilene has been utilized in thermoelectric materials for power generation and cooling. A notable application includes the use of tellurium-based nanowires in thermoelectric thin film devices for energy harvesting (Li et al., 2017).
Propriétés
Numéro CAS |
96304-92-6 |
|---|---|
Nom du produit |
Teurilene |
Formule moléculaire |
C30H52O5 |
Poids moléculaire |
492.7 g/mol |
Nom IUPAC |
(2R)-2-[(2S,5S)-5-[(2R,5S)-5-[(2R,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-6-methylhept-5-en-2-ol |
InChI |
InChI=1S/C30H52O5/c1-21(2)11-9-17-27(5,31)23-15-19-29(7,34-23)25-13-14-26(33-25)30(8)20-16-24(35-30)28(6,32)18-10-12-22(3)4/h11-12,23-26,31-32H,9-10,13-20H2,1-8H3/t23-,24+,25+,26-,27+,28-,29-,30+ |
Clé InChI |
LICDBSWLYVFNPL-DSIUGFRJSA-N |
SMILES isomérique |
CC(=CCC[C@@](C)([C@H]1CC[C@](O1)(C)[C@@H]2CC[C@@H](O2)[C@@]3(CC[C@H](O3)[C@@](C)(CCC=C(C)C)O)C)O)C |
SMILES |
CC(=CCCC(C)(C1CCC(O1)(C)C2CCC(O2)C3(CCC(O3)C(C)(CCC=C(C)C)O)C)O)C |
SMILES canonique |
CC(=CCCC(C)(C1CCC(O1)(C)C2CCC(O2)C3(CCC(O3)C(C)(CCC=C(C)C)O)C)O)C |
Synonymes |
teurilene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



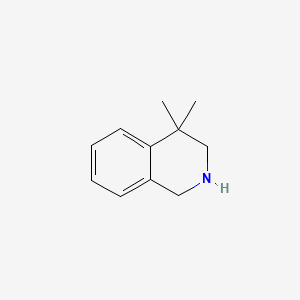

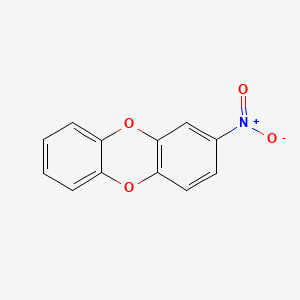
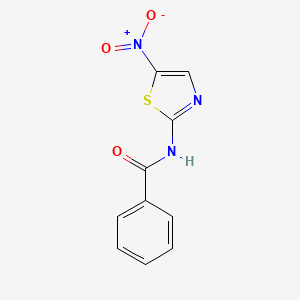
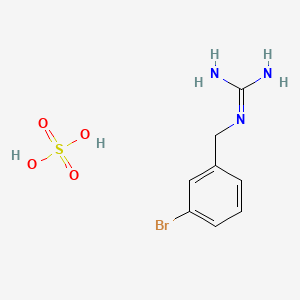
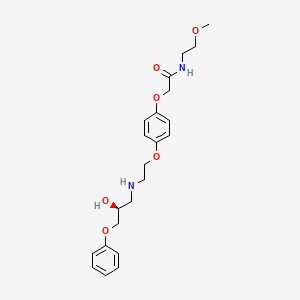
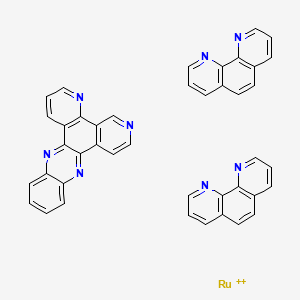


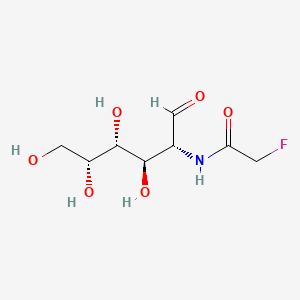
![2-[2-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3-dihydroindol-3-yl]acetic acid](/img/structure/B1201305.png)
